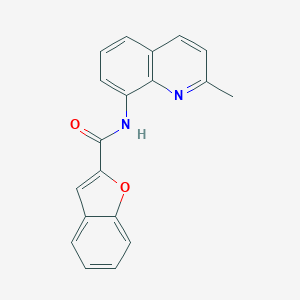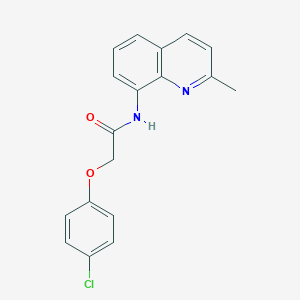![molecular formula C25H25ClFN3O3 B244139 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature. In
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been shown to bind to specific receptors in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, Compound X has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It has high potency and selectivity, which makes it an excellent tool for studying specific enzymes and receptors. Additionally, Compound X has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, the synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Additionally, the high potency of Compound X can lead to toxicity in some experimental setups, which requires careful consideration.
Direcciones Futuras
There are several future directions for research on Compound X. One potential direction is to investigate its potential use in the treatment of cancer. Compound X has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of Compound X as a diagnostic tool in medical imaging. Compound X has been shown to bind to specific receptors in the brain, which could be exploited for diagnostic imaging purposes.
In conclusion, Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Compound X has shown potential applications in the treatment of various diseases and as a diagnostic tool in medical imaging. Further research is needed to determine the full potential of Compound X in various fields of scientific research.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that includes the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-fluoro-2-nitroaniline, followed by reduction and condensation reactions. The final product is obtained after purification and isolation steps. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic effects. Compound X has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Compound X has been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
Fórmula molecular |
C25H25ClFN3O3 |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O3/c1-16(2)25(32)30-12-10-29(11-13-30)21-7-6-19(15-20(21)26)28-24(31)23-9-8-22(33-23)17-4-3-5-18(27)14-17/h3-9,14-16H,10-13H2,1-2H3,(H,28,31) |
Clave InChI |
BGZUECAHIFNGOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)

![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)